5,6-Dimethyl-1-(2-nitrophenyl)sulfonylbenzimidazole
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Description
5,6-Dimethyl-1-(2-nitrophenyl)sulfonylbenzimidazole is a useful research compound. Its molecular formula is C15H13N3O4S and its molecular weight is 331.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5,6-Dimethyl-1-(2-nitrophenyl)sulfonylbenzimidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C13H12N2O4S
- Molecular Weight : 284.31 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways involved in cellular processes.
Target Enzymes and Pathways
- Vanin-1 Inhibition : Similar compounds have shown efficacy as vanin-1 enzyme inhibitors, which play a crucial role in inflammation and metabolic processes.
- Anticancer Activity : The compound's structural features suggest potential activity against cancer cells by disrupting cellular signaling pathways associated with proliferation and survival.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Activity Type | Description |
---|---|
Anticancer | Inhibits growth of various cancer cell lines. |
Anti-inflammatory | Reduces inflammatory markers in vitro and in vivo. |
Antimicrobial | Exhibits activity against certain bacterial strains. |
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on human cancer cell lines. The results demonstrated:
- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM across different cancer types.
- Mechanism : Induced apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, administration of the compound led to:
- Reduction in Cytokines : Significant decrease in TNF-alpha and IL-6 levels.
- Histological Analysis : Improved tissue architecture compared to control groups.
Properties
IUPAC Name |
5,6-dimethyl-1-(2-nitrophenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-10-7-12-14(8-11(10)2)17(9-16-12)23(21,22)15-6-4-3-5-13(15)18(19)20/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPZNQLNSZMPRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.